molecular formula C16H18O4 B5000228 4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B5000228
M. Wt: 274.31 g/mol
InChI Key: WBOTUCRACCCYTR-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and an oxobutan-2-yl group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-7-hydroxycoumarin and 3-oxobutan-2-yl bromide.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under an inert atmosphere. A base, such as potassium carbonate (K2CO3), is used to facilitate the reaction.

    Coupling Reaction: The 4-ethyl-7-hydroxycoumarin is reacted with 3-oxobutan-2-yl bromide in the presence of the base and solvent. The reaction mixture is heated to a specific temperature, typically around 70°C, to promote the coupling reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. Industrial methods may also incorporate advanced purification techniques to ensure the compound meets the required quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions result in the formation of new coumarin derivatives with different functional groups.

Scientific Research Applications

4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is used in studies investigating the biological activities of coumarin derivatives, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticoagulant, antiviral, and anticancer agent.

    Industry: It is utilized in the development of new materials, such as dyes and optical brighteners, and in the formulation of agricultural chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication, leading to the inhibition of bacterial growth.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Comparison with Similar Compounds

4-ethyl-8-methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:

    4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.

    7-amino-4-methylcoumarin: Used in the synthesis of fluorescent probes.

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Exhibits antimicrobial and anti-inflammatory activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.

Properties

IUPAC Name

4-ethyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-5-12-8-15(18)20-16-9(2)14(7-6-13(12)16)19-11(4)10(3)17/h6-8,11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOTUCRACCCYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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